molecular formula C17H16N2O3S B2806113 methyl 1-[2-(methylsulfanyl)pyridine-4-carbonyl]-2,3-dihydro-1H-indole-2-carboxylate CAS No. 1355461-53-8

methyl 1-[2-(methylsulfanyl)pyridine-4-carbonyl]-2,3-dihydro-1H-indole-2-carboxylate

Cat. No.: B2806113
CAS No.: 1355461-53-8
M. Wt: 328.39
InChI Key: ZXYZHZRMEDSOMF-UHFFFAOYSA-N
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Description

The compound "methyl 1-[2-(methylsulfanyl)pyridine-4-carbonyl]-2,3-dihydro-1H-indole-2-carboxylate" is a synthetic organic molecule with diverse applications in scientific research, particularly in chemistry, biology, and pharmacology. Its unique structural features, including a pyridine ring, a methylsulfanyl group, and an indole backbone, make it a compound of significant interest for studying various chemical reactions and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 1-[2-(methylsulfanyl)pyridine-4-carbonyl]-2,3-dihydro-1H-indole-2-carboxylate typically involves multiple steps, starting from commercially available starting materials. A common synthetic route includes:

  • Formation of the Pyridine Intermediate: : The pyridine ring with a methylsulfanyl substituent can be synthesized through a nucleophilic substitution reaction, where a methylthiol group is introduced into a pyridine precursor using appropriate reagents and catalysts.

  • Coupling with Indole Derivative: : The pyridine intermediate is then coupled with an indole derivative through a carbonylation reaction, facilitated by a coupling agent such as DCC (dicyclohexylcarbodiimide) or EDC (ethyl(dimethylaminopropyl)carbodiimide).

  • Esterification: : The final step involves esterification, where the carboxyl group on the indole derivative is converted into a methyl ester using methanol and a suitable acid catalyst.

Industrial Production Methods

On an industrial scale, the synthesis might involve more streamlined processes and optimization to ensure higher yield and purity. Key parameters such as temperature, solvent choice, and reaction time are carefully controlled to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

  • Oxidation: : The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

  • Reduction: : The carbonyl group in the compound can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

  • Substitution: : Electrophilic or nucleophilic substitution reactions can modify the pyridine or indole rings, introducing new functional groups or substituents.

Common Reagents and Conditions

  • Oxidation: : Hydrogen peroxide, m-chloroperbenzoic acid.

  • Reduction: : Sodium borohydride, lithium aluminum hydride.

  • Substitution: : Halogenating agents, nucleophiles, or electrophiles specific to the desired substitution.

Major Products

The products from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction can produce alcohol derivatives.

Scientific Research Applications

This compound has various applications in scientific research:

  • Chemistry: : It is used as a model compound to study reaction mechanisms and the effects of different substituents on the reactivity of pyridine and indole derivatives.

  • Biology: : In biological research, it serves as a probe to investigate enzyme activity, particularly those enzymes involved in oxidation-reduction processes.

  • Medicine: : Its unique structure makes it a candidate for drug development, especially in designing molecules that target specific biological pathways.

Mechanism of Action

The compound's effects are mainly driven by its interaction with specific molecular targets. For instance:

  • Enzyme Inhibition: : It may inhibit enzymes by binding to active sites, thereby blocking substrate access.

  • Receptor Modulation: : It can modulate the activity of certain receptors, influencing signaling pathways and cellular responses.

  • Chemical Interactions: : Its various functional groups allow it to participate in multiple chemical interactions, influencing its behavior in different environments.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 1-[2-(methylthio)pyridine-3-carbonyl]-1H-indole-2-carboxylate

  • Ethyl 1-[2-(methylsulfanyl)pyridine-4-carbonyl]-2,3-dihydro-1H-indole-2-carboxylate

  • Methyl 1-[2-(methylsulfanyl)pyridine-4-carbonyl]-1H-indole-2-carboxylate

Uniqueness

Compared to similar compounds, methyl 1-[2-(methylsulfanyl)pyridine-4-carbonyl]-2,3-dihydro-1H-indole-2-carboxylate exhibits unique properties due to its specific combination of functional groups and structural configuration

Conclusion

This compound is a versatile compound with significant potential in various scientific fields. Its synthesis, chemical reactivity, and broad range of applications make it a key subject of study for chemists, biologists, and industrial researchers. Understanding its properties and behavior can lead to new discoveries and innovations in multiple disciplines.

Properties

IUPAC Name

methyl 1-(2-methylsulfanylpyridine-4-carbonyl)-2,3-dihydroindole-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O3S/c1-22-17(21)14-9-11-5-3-4-6-13(11)19(14)16(20)12-7-8-18-15(10-12)23-2/h3-8,10,14H,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXYZHZRMEDSOMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC2=CC=CC=C2N1C(=O)C3=CC(=NC=C3)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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